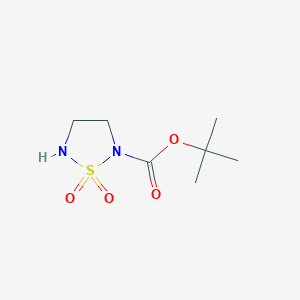

tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide

CAS No.: 263719-76-2

Cat. No.: VC4270065

Molecular Formula: C7H14N2O4S

Molecular Weight: 222.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263719-76-2 |

|---|---|

| Molecular Formula | C7H14N2O4S |

| Molecular Weight | 222.26 |

| IUPAC Name | tert-butyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |

| Standard InChI | InChI=1S/C7H14N2O4S/c1-7(2,3)13-6(10)9-5-4-8-14(9,11)12/h8H,4-5H2,1-3H3 |

| Standard InChI Key | APFAUGSFPCAVKB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNS1(=O)=O |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₇H₁₄N₂O₄S, with a molecular weight of 222.262 g/mol . The thiadiazolidine core consists of a five-membered ring containing one sulfur and two nitrogen atoms, with the sulfur atom oxidized to a sulfone group (1,1-dioxide). The tert-butyl carboxylate moiety is attached at the 2-position, contributing steric bulk and influencing the compound’s reactivity.

Key structural parameters derived from X-ray crystallography of analogous thiadiazolidine dioxides reveal bond lengths of approximately 1.45–1.49 Å for S=O bonds and 1.75–1.80 Å for S–N bonds, consistent with a fully oxidized sulfone group . The tert-butyl group adopts a staggered conformation, minimizing steric clashes with the heterocyclic ring.

Synthesis and Reaction Pathways

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.262 g/mol | |

| Exact Mass | 222.067 Da | |

| PSA (Polar Surface Area) | 84.09 Ų | |

| LogP (Partition Coefficient) | 1.42 |

The compound exhibits moderate lipophilicity (LogP = 1.42), suggesting reasonable membrane permeability. Its high polar surface area (84.09 Ų) implies potential solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Applications in Medicinal Chemistry and Materials Science

Radical Stabilization and Electron-Withdrawing Effects

The sulfone group in the 1,1-dioxide moiety stabilizes radical anions, a property exploited in organic electronics. For example, thiadiazolidine dioxides serve as electron-deficient motifs in n-type semiconductors, enhancing charge transport in thin-film transistors .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: The absence of protons in the thiadiazolidine ring limits ¹H NMR utility. ¹³C NMR signals for the ring carbons appear at 150–170 ppm, distinct from non-oxidized thiadiazoles (130–160 ppm) .

-

IR Spectroscopy: Strong absorption bands at 1360–1380 cm⁻¹ (asymmetric S=O stretch) and 1160–1180 cm⁻¹ (symmetric S=O stretch) confirm the sulfone group .

-

Mass Spectrometry: High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 222.067, consistent with the exact mass .

Recent Advances and Future Directions

Derivatives and Functionalization

Recent studies highlight the versatility of the thiadiazolidine dioxide scaffold. For example:

-

Chloropyridinyl Derivatives: Introducing electron-withdrawing groups like chlorine enhances bioactivity, as seen in compounds targeting kinase enzymes.

-

Hydroxamic Acid Conjugates: These derivatives exhibit histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values in the nanomolar range .

Challenges and Opportunities

Current limitations include poor aqueous solubility and metabolic instability. Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume